6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 73730-94-6
VCID: VC8291591
InChI: InChI=1S/C8H12N2S.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h5H,2-4H2,1H3,(H2,9,10);1H
SMILES: CC1CCC2=C(C1)SC(=N2)N.Cl
Molecular Formula: C8H13ClN2S
Molecular Weight: 204.72 g/mol

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride

CAS No.: 73730-94-6

Cat. No.: VC8291591

Molecular Formula: C8H13ClN2S

Molecular Weight: 204.72 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride - 73730-94-6

Specification

CAS No. 73730-94-6
Molecular Formula C8H13ClN2S
Molecular Weight 204.72 g/mol
IUPAC Name 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Standard InChI InChI=1S/C8H12N2S.ClH/c1-5-2-3-6-7(4-5)11-8(9)10-6;/h5H,2-4H2,1H3,(H2,9,10);1H
Standard InChI Key MVNMNJDPBVMPRX-UHFFFAOYSA-N
SMILES CC1CCC2=C(C1)SC(=N2)N.Cl
Canonical SMILES CC1CCC2=C(C1)SC(=N2)N.Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound belongs to the benzothiazole family, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring. The 4,5,6,7-tetrahydro designation indicates partial saturation of the benzene ring, reducing aromaticity and altering electronic properties. Key structural features include:

  • A methyl group at the 6-position of the tetrahydrobenzothiazole core.

  • An amine group at the 2-position, protonated as a hydrochloride salt for enhanced solubility.

The molecular geometry optimizes interactions with biological targets, as evidenced by computational modeling studies.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC8H13ClN2S\text{C}_8\text{H}_{13}\text{ClN}_2\text{S}
Molecular Weight204.72 g/mol
IUPAC Name6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine; hydrochloride
SMILESCC1CCC2=C(C1)SC(=N2)N.Cl
InChIKeyMVNMNJDPBVMPRX-UHFFFAOYSA-N

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a three-step process:

  • Ring Formation: Cyclocondensation of 2-aminothiophenol with methyl-substituted cyclohexanone under acidic conditions yields the tetrahydrobenzothiazole scaffold.

  • Amination: Introduction of the amine group at the 2-position via nucleophilic substitution or reductive amination.

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt, improving crystallinity and stability.

Industrial Production Challenges

Scale-up faces hurdles such as:

  • Purification Complexity: The tetrahydro structure complicates chromatographic separation, necessitating advanced crystallization techniques.

  • Yield Optimization: Microwave-assisted synthesis has been explored to enhance reaction efficiency, achieving yields up to 68% in pilot studies.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC: 8 µg/mL) and fungi (e.g., Candida albicans MIC: 16 µg/mL). The mechanism involves:

  • Thiol Group Binding: The thiazole sulfur interacts with microbial enzymes, disrupting redox homeostasis.

  • Membrane Disruption: Hydrophobic interactions with lipid bilayers compromise membrane integrity.

Table 2: Biological Activity Profile

ActivityModel SystemResult
AntibacterialS. aureusMIC = 8 µg/mL
AntifungalC. albicansMIC = 16 µg/mL
Cytotoxicity (Leukemia)HL-60 cellsGI50_{50} = 2.1 µM
Apoptosis InductionCaspase-3 assay3.2-fold increase

Applications in Pharmaceutical Development

Drug Delivery Systems

The hydrochloride salt’s high solubility (23 mg/mL in water at 25°C) facilitates formulation as:

  • Liposomal Encapsulates: Improved bioavailability in murine models (AUC increase: 42%).

  • Polymer Conjugates: PEGylation extends plasma half-life from 1.5 to 6.7 hours.

Comparative Analysis with Structural Analogs

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine

  • Key Difference: Lacks the 6-methyl group.

  • Impact: Reduced lipophilicity (LogP: 1.8 vs. 2.4) correlates with lower blood-brain barrier penetration .

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine Dihydrochloride

  • Key Difference: Additional methyl group at the 4-position.

  • Impact: Enhanced antitumor activity (GI50_{50}: 1.7 µM vs. 2.1 µM in HL-60) but increased hepatotoxicity risk.

Future Research Directions

Targeted Cancer Therapies

Exploration of antibody-drug conjugates (ADCs) linking the compound to HER2-specific antibodies could minimize off-target effects. Preliminary in vivo data show tumor volume reduction of 74% in xenograft models.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact. Pilot trials achieved 89% atom economy, aligning with WHO green chemistry guidelines.

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